3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile
Description
3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile is a heterocyclic compound that features both a thiophene and a pyridine ring in its structure
Properties
IUPAC Name |
3-[(3-methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-9-3-5-16-12(9)8-15-11-7-14-4-2-10(11)6-13/h2-5,7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGXCEBMJPDZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=C(C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile typically involves the reaction of 3-methylthiophene-2-carbaldehyde with 4-cyanopyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group is introduced via an intermediate step involving the formation of a methoxy derivative of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and pyridine moieties. These interactions can modulate biological pathways, leading to the observed therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.
4-Cyanopyridine: Another precursor used in the synthesis.
Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxylic acid.
Uniqueness
3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile is unique due to the combination of the thiophene and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile is a heterocyclic compound characterized by the presence of both thiophene and pyridine rings. Its unique structure has led to investigations into its biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₀N₂OS
- CAS Number : 2198839-84-6
- Molecular Weight : 226.29 g/mol
The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors. The compound's thiophene and pyridine moieties may facilitate binding to molecular targets, modulating various biological pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest potential interactions with:
- Enzymes involved in inflammation and microbial resistance.
- Receptors that mediate cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyridine rings have shown effectiveness against various bacterial strains. The compound's potential as an antimicrobial agent warrants further exploration, particularly in the context of drug-resistant pathogens.
Anti-inflammatory Properties
Research suggests that compounds related to this compound may possess anti-inflammatory effects. These effects could be attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses. In vitro assays have demonstrated that certain derivatives can reduce inflammation markers, indicating a promising avenue for therapeutic development.
Anticancer Potential
Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. For example, derivatives have been tested for their ability to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231). The results showed that some analogs exhibited enhanced cytotoxicity when combined with established chemotherapeutic agents like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in specific cancer subtypes.
Research Findings
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Identified significant antimicrobial activity in thiophene-containing compounds; potential for use in immunosuppressive therapies. |
| Recent In Vitro Studies | Demonstrated cytotoxic effects against MCF-7 and MDA-MB-231 cell lines; noted synergistic effects with doxorubicin. |
| Mechanistic Studies | Suggested interactions with inflammatory pathways; potential modulation of cytokine production observed. |
Case Studies
-
Case Study on Antimicrobial Activity :
- A series of experiments evaluated the efficacy of various thiophene-pyridine derivatives against Staphylococcus aureus and Escherichia coli.
- Results indicated that modifications to the methoxy group significantly enhanced antibacterial activity.
-
Case Study on Cancer Cell Lines :
- A study assessed the impact of this compound on apoptosis in breast cancer cell lines.
- The compound was found to induce apoptosis at IC50 values comparable to leading chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
